4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid
CAS No.: 1006493-78-2
Cat. No.: VC8188669
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006493-78-2 |
|---|---|
| Molecular Formula | C8H11BrN2O2 |
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 4-bromo-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-5(2)3-11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | YLJVQGFLIIYEKC-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C=C(C(=N1)C(=O)O)Br |
| Canonical SMILES | CC(C)CN1C=C(C(=N1)C(=O)O)Br |
Introduction
4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid is a brominated pyrazole derivative with potential applications in chemical synthesis, medicinal chemistry, and material sciences. This compound is characterized by its unique structural features, including a bromine atom and an isobutyl substituent on the pyrazole ring, which influence its reactivity and potential biological activity.
Synthesis
The synthesis of 4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves:
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Starting Materials: Brominated precursors and isobutylamine.
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Reaction Pathway: Cyclization reactions to form the pyrazole core, followed by bromination and carboxylation at specific positions.
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Conditions: Controlled temperature and pH to ensure selective substitution and minimize side reactions.
Reactivity and Stability
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Reactivity: The bromine atom enhances electrophilic substitution reactions, making it a useful intermediate in organic synthesis.
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Stability: The compound is stable under standard conditions but may decompose under extreme heat or in the presence of strong oxidizing agents.
Applications
4-Bromo-1-isobutyl-1H-pyrazole-3-carboxylic acid has potential uses in:
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Pharmaceuticals: As a building block for synthesizing drugs targeting enzymes or receptors due to its pyrazole core.
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Material Science: In designing functionalized polymers or advanced materials.
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Chemical Research: As a precursor for more complex heterocyclic compounds.
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